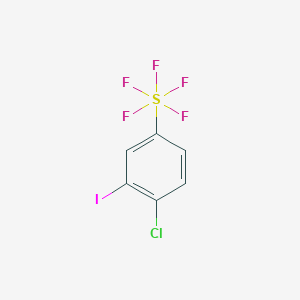

(4-Chloro-3-iodophenyl)-pentafluoro-lambda6-sulfane

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“(4-Chloro-3-iodophenyl)-pentafluoro-lambda6-sulfane” is a chemical compound with the molecular formula C6H3ClF5IS. It has a molecular weight of 364.51 . The compound is intended for research use only.

Molecular Structure Analysis

The InChI code for this compound is 1S/C6H3ClF5IS/c7-5-2-1-4 (3-6 (5)13)14 (8,9,10,11)12/h1-3H . This code provides a detailed description of the molecule’s structure, including the arrangement of atoms and bonds.Aplicaciones Científicas De Investigación

Synthesis and Fluorination Techniques

A significant application of (4-Chloro-3-iodophenyl)-pentafluoro-lambda6-sulfane is observed in the synthesis of various chemical compounds. One study discusses the Cl-F exchange fluorination reaction in the preparation of pentafluoro-λ6-sulfanyl-(hetero)arenes, facilitated by iodine pentafluoride (Cui et al., 2017).

Heterocyclic and Polyfunctional Compounds

This compound plays a role in the synthesis of heterocyclic and polyfunctional compounds. For example, new pentafluoro-λ6-sulfanyl-containing 4,5-dihydroisoxazoles have been synthesized, serving as intermediates for such compounds (Brel, 2006).

Monomers and Polymers

There's a utility in polymer science as well. A study describes the synthesis of new pentafluoro-λ6-sulfanyl-containing 1,3-, 1,4- and 1,5-alkadienes and their use in epoxidation. These compounds are beneficial as monomers or intermediates in the preparation of polymers and polymer surface coatings (Brel, 2005).

Fluorinated Sulfanyl-Containing Cyclic Compounds

The synthesis of new pentafluorosulfanylacrylates (F5SCHCHCHO, F5SCHCHCN, F5SCHCHCOOCH3) and their application in Diels-Alder reaction to produce pentafluoro-λ6-sulfanyl-containing cyclic and heterocyclic Diels-Alder cycloadducts is another area of research (Brel, 2007).

Reactive Functional Groups and Modulation

Studies also delve into the reactivity of this compound. For instance, the preparation and characterization of substituted alkenyl aryl tetrafluoro-λ(6) -sulfanes have been explored, highlighting the modulation of reactivity of the pentafluorosulfanyl group (Zhong et al., 2014).

Chemical Structure and Bond Characterization

Further research has been conducted on the chemical structure and bond characterization of related compounds. This includes the study of the structure and mechanism of hydrolysis of diaryl(acylamino)(chloro)-λ4-sulfanes (Nagy et al., 2001).

Propiedades

IUPAC Name |

(4-chloro-3-iodophenyl)-pentafluoro-λ6-sulfane |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3ClF5IS/c7-5-2-1-4(3-6(5)13)14(8,9,10,11)12/h1-3H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XGBZNYYCDWNBKJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1S(F)(F)(F)(F)F)I)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3ClF5IS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

364.50 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N1-(2-(benzo[d][1,3]dioxol-5-yl)-2-(4-methylpiperazin-1-yl)ethyl)-N2-(4-methoxyphenethyl)oxalamide](/img/structure/B2630425.png)

![4-(thiazol-2-yloxy)-N-(thiazolo[3,2-b][1,2,4]triazol-6-ylmethyl)benzamide](/img/structure/B2630432.png)

![(7-fluoro-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)(4-methylthiophen-2-yl)methanone](/img/structure/B2630433.png)

![2,4-dichloro-N-[2-[3-[2-[(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)amino]-2-oxoethyl]sulfanylindol-1-yl]ethyl]benzamide](/img/structure/B2630435.png)

![(E)-2-methyl-N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-3-phenylacrylamide](/img/structure/B2630436.png)

![3,4,5-triethoxy-N-[(2-oxopyrrolidin-1-yl)methyl]-N-[3-(trifluoromethyl)phenyl]benzamide](/img/structure/B2630447.png)